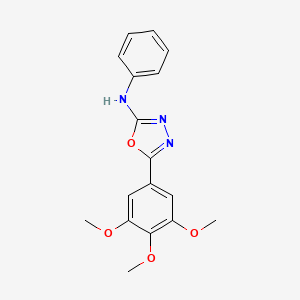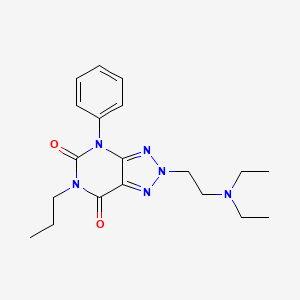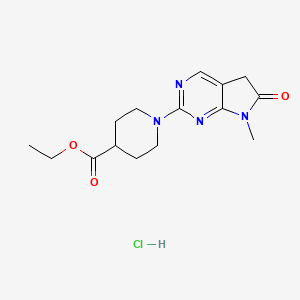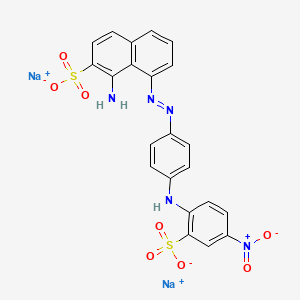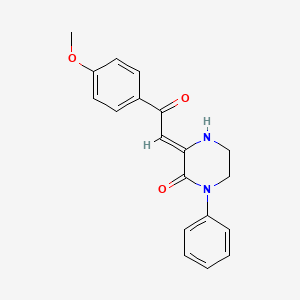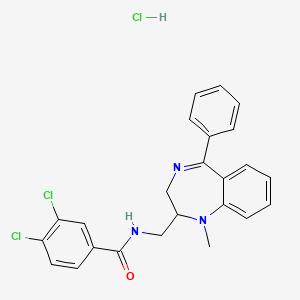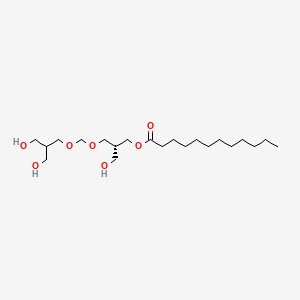
Dipentaerythritol laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentaerythritol laurate is an organic compound derived from dipentaerythritol and lauric acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentaerythritol laurate is synthesized by reacting dipentaerythritol with lauric acid. The reaction typically involves the esterification of dipentaerythritol with lauric acid in the presence of a catalyst. Common catalysts used in this process include sulfuric acid and other inorganic acids .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dipentaerythritol and lauric acid are combined under controlled temperatures and pressures. The reaction is often carried out in a solvent such as sulfolane to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol laurate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Substitution reactions can replace the laurate group with other functional groups, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acids.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipentaerythritol laurate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dipentaerythritol laurate involves its interaction with various molecular targets and pathways. It primarily acts by forming stable ester bonds with other compounds, which can alter their chemical and physical properties. This compound can also interact with lipid bilayers, enhancing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: A precursor to dipentaerythritol, used in the production of varnishes, resins, and polymers.
Tripentaerythritol: Another polyol similar to dipentaerythritol, used in similar applications.
Lauric Acid: A fatty acid used in the synthesis of various esters, including dipentaerythritol laurate.
Uniqueness
This compound is unique due to its ability to form multiple ester bonds, making it highly versatile in various chemical reactions and applications. Its stability and compatibility with a wide range of solvents and reagents further enhance its utility in industrial and scientific research .
Properties
CAS No. |
71010-53-2 |
|---|---|
Molecular Formula |
C21H42O7 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] dodecanoate |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-9-10-11-21(25)28-17-20(14-24)16-27-18-26-15-19(12-22)13-23/h19-20,22-24H,2-18H2,1H3/t20-/m1/s1 |
InChI Key |
IWESMQHBWXNAIU-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


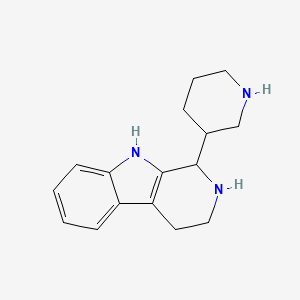
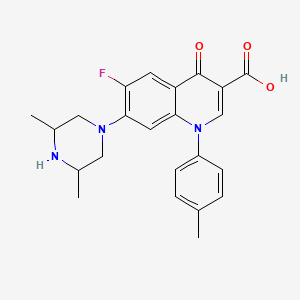

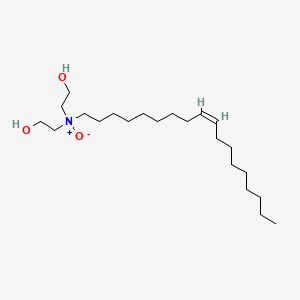
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)
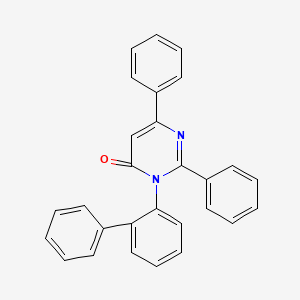
![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)

